4-(tert-Butyl)-4'-chloro-1,1'-biphenyl
Description
General Overview of Biphenyls as Versatile Organic Scaffolds in Chemical Sciences
Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This foundational structure, C₁₂H₁₀, serves as a fundamental molecular backbone in synthetic organic chemistry and is found in numerous natural products. rsc.org In their unsubstituted form, biphenyls are relatively non-reactive, neutral molecules. Their chemical behavior is similar to benzene, and functionalization is necessary to impart reactivity. rsc.org The torsion along the central bond is a key feature, influencing the molecule's steric and electronic properties, which in turn affects its chemical reactivity and interactions. researchgate.net
The versatility of the biphenyl (B1667301) scaffold has made it a significant intermediate in organic chemistry. These compounds are precursors in the production of a wide array of chemicals, including those used in pharmaceuticals, agricultural products, and dyes. rsc.orgresearchgate.net The synthesis of biphenyl systems has evolved significantly over the last century, with numerous methods developed to create substituted derivatives. Key synthetic routes include cross-coupling reactions like the Suzuki-Miyaura, Ullmann, and Negishi reactions, as well as electrophilic substitution reactions such as Friedel-Crafts alkylation and acylation. rsc.org This extensive synthetic toolkit allows for the precise introduction of various functional groups onto the biphenyl core, enabling the creation of molecules with tailored properties.
Table 1: Key Historical Methodologies for Biphenyl Synthesis
| Reaction Name | Description |
|---|---|
| Wurtz-Fittig Reaction | An early method involving the C(sp²)-C(sp²) homodimerization of aryl halides using sodium metal. rsc.org |
| Ullmann Reaction | A copper-catalyzed homocoupling reaction of haloarenes, first described in 1901. rsc.org |
| Suzuki-Miyaura Coupling | A highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. rsc.org |
| Negishi Cross-Coupling | A nickel- or palladium-catalyzed reaction forming a C-C bond between an organozinc reagent and an organic halide. rsc.org |
| Friedel-Crafts Alkylation | An important reaction for introducing alkyl substituents onto the aromatic rings of biphenyl using an alkyl halide and a Lewis acid catalyst. rsc.org |
Significance of Functionalized Biphenyls in Advanced Research Fields
The introduction of functional groups onto the biphenyl scaffold dramatically expands its utility, making substituted biphenyls pivotal components in various advanced research fields. researchgate.net Functionalization allows for the fine-tuning of electronic, optical, and biological properties, leading to applications in materials science, medicine, and catalysis. rsc.orgmdpi.com
In materials science, functionalized biphenyls are crucial building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgroyalsocietypublishing.org The rigidity and chemical stability of the biphenyl core, combined with the electronic effects of substituents, make these compounds ideal for creating materials with specific charge-transport and photophysical properties. rsc.orgroyalsocietypublishing.org For instance, fluorinated biphenyls are noted for their use in developing OLEDs and liquid crystal displays (LCDs) due to their electron-poor nature. rsc.org The ability to create bifunctionalized aromatic building blocks is seen as a viable tool for constructing advanced materials like organic polymers and covalent organic frameworks. acs.org
In medicinal chemistry and drug discovery, the biphenyl moiety is a privileged scaffold present in numerous pharmacologically active compounds. researchgate.net Substituted biphenyls form the core structure of drugs with a wide range of activities. Furthermore, 2,2′-difunctionalized biaryls are crucial components in bioactive molecules, natural products, and pharmaceuticals. acs.org Research has also explored functionalized biphenyls as potential antimicrobial agents. researchgate.net
Functionalized membranes incorporating biphenyl derivatives represent another area of advanced research, particularly for environmental applications. For example, reactive membranes functionalized with nanoparticles have been developed for the degradation of polychlorinated biphenyls (PCBs), a class of persistent environmental pollutants. nih.govnih.gov These systems can effectively dechlorinate toxic compounds, demonstrating the potential of functionalized biphenyl chemistry in water remediation. nih.gov
Table 2: Applications of Functionalized Biphenyls in Research
| Field | Application | Example |
|---|---|---|
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Fluorinated biphenyls used in fluorescent layers. rsc.org |
| Liquid Crystals | Biphenyls serve as basic building blocks. rsc.org | |
| Organic Semiconductors | Biphenyl enamines investigated for p-type semiconductor properties. royalsocietypublishing.org | |
| Medicinal Chemistry | Drug Discovery | Biphenyl scaffold is a core component of many active pharmaceutical ingredients (APIs). rsc.org |
| Antimicrobial Agents | Fluorine- and trifluoromethyl-substituted derivatives show promise. researchgate.net | |
| Environmental Science | Water Remediation | Reactive membranes for the degradation of polychlorinated biphenyls (PCBs). nih.govnih.gov |
Contextualization of 4-(tert-Butyl)-4'-chloro-1,1'-biphenyl within Biphenyl Chemistry
The compound this compound is an asymmetrically substituted biphenyl, featuring two distinct functional groups at the para positions of its phenyl rings. The presence of a tert-butyl group on one ring and a chlorine atom on the other places this molecule at the intersection of several key areas within biphenyl chemistry.
The tert-butyl group is a bulky, electron-donating alkyl group. It is commonly introduced onto aromatic rings via the Friedel-Crafts alkylation reaction. rsc.org For example, the synthesis of 4,4′-di-tert-butylbiphenyl is a known laboratory experiment involving the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst like anhydrous ferric chloride. acs.org The presence of the tert-butyl group can influence the molecule's solubility, steric hindrance, and electronic properties.
The chloro substituent is an electron-withdrawing halogen. Chlorinated biphenyls, particularly polychlorinated biphenyls (PCBs), have been extensively studied, though largely due to their environmental persistence and toxicity. However, in synthetic chemistry, the chlorine atom serves as a versatile functional handle. It is a common leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, allowing for the further elaboration of the biphenyl structure.
Therefore, this compound can be viewed as a bifunctional intermediate. It combines the steric bulk and electron-donating character of the tert-butyl group with the reactive potential of the chloro group. This specific arrangement of substituents makes it a potentially useful building block for the synthesis of more complex, precisely designed molecules for applications in materials science or as ligands in catalysis, where a combination of steric and electronic properties is often required.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSSKIBGBXGPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Molecular Architecture
Spectroscopic methods are fundamental in defining the molecular framework of 4-(tert-Butyl)-4'-chloro-1,1'-biphenyl. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, vibrational, and electronic absorption spectroscopy, complemented by mass spectrometry, offer a detailed portrait of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons and the tert-butyl group. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet, typically in the upfield region around 1.36 ppm. chemicalbook.com The aromatic region is expected to be more complex, showing two sets of AA'BB' spin systems for the para-substituted rings.
The protons on the tert-butyl-substituted ring (H-2', H-3', H-5', H-6') and the chloro-substituted ring (H-2, H-3, H-5, H-6) would appear as doublets. Due to the electron-donating nature of the tert-butyl group and the electron-withdrawing nature of the chlorine atom, the protons on the tert-butylated ring are expected to be slightly more shielded (shifted upfield) compared to those on the chlorinated ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C(CH₃)₃ | ~1.36 | s (singlet) | N/A |
| H-3', H-5' | ~7.45 | d (doublet) | ~8.5 |
| H-2', H-6' | ~7.52 | d (doublet) | ~8.5 |
| H-3, H-5 | ~7.48 | d (doublet) | ~8.6 |
| H-2, H-6 | ~7.55 | d (doublet) | ~8.6 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The biphenyl (B1667301) system will display a set of signals for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon atom bonded to the chlorine (C-4) will be significantly deshielded, while the carbon attached to the tert-butyl group (C-4') will also show a downfield shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C(CH₃)₃ | ~31.5 |
| C(CH₃)₃ | ~34.7 |
| C-3', C-5' | ~126.0 |
| C-2', C-6' | ~126.9 |
| C-3, C-5 | ~128.5 |
| C-2, C-6 | ~129.2 |
| C-4 | ~133.5 |
| C-1 | ~138.0 |
| C-1' | ~139.5 |
| C-4' | ~151.0 |
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons within each ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for unambiguously assigning the proton signals to their corresponding carbon atoms.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecular bonds, providing a fingerprint of the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. nist.gov The presence of the tert-butyl group would be confirmed by C-H stretching bands around 2960-2870 cm⁻¹ and C-H bending vibrations around 1365 cm⁻¹. A key feature would be the C-Cl stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 1000 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The spectrum of substituted biphenyls is characterized by a strong band corresponding to the inter-ring C-C stretching mode, which is typically observed around 1285 cm⁻¹. acs.orgacs.org This band is a sensitive indicator of the planarity and electronic structure of the biphenyl core. Aromatic ring breathing modes are also prominent in the Raman spectrum, often appearing near 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.netchemicalbook.com The symmetric C-H stretching of the tert-butyl group would also be Raman active.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (tert-butyl) | 2960-2870 | FT-IR, Raman |
| Aromatic C=C Stretch | 1610-1580, 1500-1450 | FT-IR, Raman |
| Aliphatic C-H Bend (tert-butyl) | ~1365 | FT-IR |
| Inter-ring C-C Stretch | ~1285 | Raman |
| C-Cl Stretch | 1000-600 | FT-IR, Raman |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic structure of the molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The biphenyl system is the primary chromophore in this compound.
The UV-Vis spectrum is expected to be dominated by intense π → π* transitions associated with the conjugated biphenyl system. Unsubstituted biphenyl in solution typically shows a strong absorption band (the K-band) around 250 nm. The presence of the tert-butyl and chloro substituents is expected to cause a bathochromic (red) shift of this absorption maximum. The tert-butyl group, being weakly electron-donating, and the chlorine atom, with its lone pairs capable of resonance, both contribute to extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). cansa.org.za
| Electronic Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* (K-band) | > 250 | Ethanol or Hexane |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The technique also reveals characteristic fragmentation patterns upon ionization, which aids in structural confirmation.
Exact Mass: The calculated exact mass of the molecular ion [M]⁺˙ of C₁₆H₁₇Cl is 244.1019. HRMS analysis should yield a measured mass that is very close to this theoretical value, confirming the molecular formula. The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Fragmentation Pathway: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary and highly favorable fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation [M - 15]⁺. doaj.org This fragment would likely be the base peak in the spectrum. Further fragmentation could involve the subsequent loss of isobutene (C₄H₈, 56 Da). Fragmentation of the biphenyl core itself can also occur, including the loss of the chlorine atom. nih.gov
| m/z (Predicted) | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 244/246 | [C₁₆H₁₇Cl]⁺˙ (Molecular Ion) | - |
| 229/231 | [C₁₅H₁₄Cl]⁺ | Loss of •CH₃ |
| 209 | [C₁₂H₈Cl]⁺ | Loss of •C₄H₉ |
| 188 | [C₁₆H₁₇]⁺ | Loss of •Cl |
| 173 | [C₁₅H₁₄]⁺ | Loss of •Cl and •CH₃ |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Solid-State Crystallographic Investigations
While spectroscopic techniques define the molecular connectivity and functional groups, solid-state crystallographic methods provide the definitive, high-resolution three-dimensional structure of a molecule as it exists in a crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and torsional angles of a crystalline solid.
As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. Therefore, experimental data on its crystal system, space group, and precise molecular geometry in the solid state are not available.
However, based on the structures of related biphenyl derivatives, several structural features can be anticipated. A key conformational parameter in biphenyls is the inter-ring dihedral angle (the twist angle between the two phenyl rings). In the solid state, this angle is a balance between the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and crystal packing forces, which may favor a more planar arrangement. For 4,4'-disubstituted biphenyls, this angle is typically non-zero, often in the range of 30-45 degrees. acs.org The C-C bond length between the two phenyl rings is also a critical parameter, typically around 1.48-1.49 Å. The C-Cl and C-C(tert-butyl) bond lengths would be expected to fall within their normal ranges. A full SC-XRD analysis would be required to confirm these predicted parameters and to understand the intermolecular interactions, such as C-H···π or halogen bonding, that govern the crystal packing.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking, Van der Waals) in Crystal Packing
In the crystalline lattice of biphenyl derivatives, a variety of non-covalent interactions dictate the molecular packing. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: While the molecule itself lacks classical hydrogen bond donors, weak C-H···Cl and C-H···π hydrogen bonds are expected to play a role in stabilizing the crystal structure. The hydrogen atoms of the tert-butyl group and the aromatic rings can act as weak donors to the chlorine atom or the π-system of an adjacent molecule.
Halogen Bonding: The chlorine atom on one of the phenyl rings can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a neighboring molecule, such as the π-electron cloud of a phenyl ring.
π-Stacking: The aromatic phenyl rings are prone to π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement, contributing significantly to the cohesive energy of the crystal.
Hirshfeld Surface Analysis for Quantitative Assessment of Molecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing can be obtained. For a related compound, (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol, Hirshfeld analysis revealed that the most significant contributions to the crystal packing were from H···H (68.9%) and C···H/H···C (11.7%) contacts. nih.govnih.gov A similar analysis for 4-(tert-butyl)-4'-nitro-1,1'-biphenyl also highlighted the importance of C-H···O interactions in stabilizing its crystal structure. eurjchem.com
For this compound, a Hirshfeld analysis would be expected to quantify the contributions of various contacts. The table below presents a hypothetical breakdown based on analyses of similar compounds.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | N/A |
| C···H/H···C | N/A |
| Cl···H/H···Cl | N/A |
| C···C | N/A |
Note: The data in this table is hypothetical and serves as an illustration of what a Hirshfeld surface analysis would provide. Specific experimental or computational data for this compound is required for actual values.
Conformational Dynamics and Stereochemical Insights
The rotational freedom around the single bond connecting the two phenyl rings is a defining feature of biphenyls, leading to interesting conformational and stereochemical properties.
Dihedral Angle Analysis of the Biphenyl Core and Ring Conformations
The conformation of biphenyls is characterized by the dihedral angle (or torsion angle) between the two phenyl rings. In the solid state, unsubstituted biphenyl is twisted with a dihedral angle of approximately 44°. This twist is a compromise between conjugative effects that favor planarity and steric hindrance between the ortho-hydrogen atoms which favors a twisted conformation. For 4,4'-disubstituted biphenyls, the dihedral angle is influenced by the nature of the substituents and the crystal packing forces. Theoretical calculations on various 4,4'-disubstituted biphenyls have shown that the energy minimum is typically found at a dihedral angle of around 45°. biomedres.us
Studies on Atropisomerism and Axial Chirality in Biphenyl Derivatives
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. pharmaguideline.com For biphenyls, this phenomenon is typically observed when there are bulky substituents in the ortho positions, which create a high energy barrier to rotation. chiralpedia.comcutm.ac.in Since this compound lacks ortho substituents, the rotational barrier is expected to be relatively low, and the molecule is not expected to exhibit atropisomerism at room temperature. The interconversion between the two enantiomeric twisted conformations would be rapid.
Influence of tert-Butyl and Chloro Substituents on Molecular Conformation
The substituents at the 4 and 4' positions influence the electronic properties and intermolecular interactions of the biphenyl system, which can have a subtle effect on the preferred conformation in the solid state.
tert-Butyl Group: This large, non-polar group significantly increases the steric bulk of the molecule. Its primary influence is on the crystal packing, where it will seek to minimize steric clashes and maximize van der Waals contacts.
Chloro Group: The chloro substituent is electronegative and can participate in dipole-dipole interactions, hydrogen bonding (C-H···Cl), and halogen bonding. These specific, directional interactions can influence the relative orientation of molecules in the crystal lattice, which in turn can affect the observed dihedral angle.
Computational and Theoretical Chemistry Investigations
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Optimized Geometries
Future computational work would begin with geometry optimization of 4-(tert-Butyl)-4'-chloro-1,1'-biphenyl using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These calculations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost in predicting molecular geometries and electronic properties. nih.gov The optimized structure provides the foundation for all subsequent property calculations. For similar biphenyl (B1667301) compounds, studies have shown that computationally optimized geometries can be compared with experimental data from techniques like X-ray diffraction to validate the theoretical model. eurjchem.comresearchgate.net
Determination of HOMO-LUMO Energy Gaps and Global Chemical Reactivity Parameters (e.g., chemical hardness, softness)
Once the geometry is optimized, the energies of the HOMO and LUMO would be calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. irjweb.com From the HOMO and LUMO energies, several global chemical reactivity parameters can be derived:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The ability of the molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters provide a quantitative framework for predicting the chemical behavior of the molecule.
Table 1: Global Chemical Reactivity Parameters (Illustrative for Future Studies) (Note: The following table is a template. No specific data is available for this compound.)
| Parameter | Formula | Significance | Predicted Value |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability | Data not available |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation | Data not available |
| Chemical Softness (S) | 1 / (2η) | Polarizability | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power | Data not available |
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For a molecule like this compound, an MEP analysis would reveal the electronic influence of the chloro and tert-butyl substituents on the biphenyl core.
Natural Bonding Orbital (NBO) Analysis for Charge Distribution and Hybridization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including charge distribution, hybridization of atoms, and donor-acceptor (hyperconjugative) interactions between orbitals. mdpi.com This analysis would quantify the charge on each atom in this compound and describe the nature (e.g., s, p character) of the hybrid orbitals forming the chemical bonds. It can also reveal stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. elixirpublishers.com By calculating these parameters for the optimized structure of this compound, a theoretical spectrum can be generated. This predicted spectrum could then be compared with experimentally measured spectra to confirm the molecular structure and assess the accuracy of the computational method.
Computational Elucidation of Reaction Mechanisms and Energetics
Theoretical methods are powerful tools for investigating the step-by-step pathways of chemical reactions. rsc.orgnih.gov For this compound, computational studies could be used to explore potential reactions, such as nucleophilic substitution at the carbon-chlorine bond. These studies would involve locating the transition state structures—the highest energy points along the reaction pathway—and calculating the activation energies. This information provides fundamental insights into the reaction's feasibility, kinetics, and the mechanism by which it proceeds.
Applications in Advanced Materials Science and Catalysis
Precursors for Organic Electronic and Optoelectronic Materials
The biphenyl (B1667301) scaffold is a fundamental component in many organic electronic and optoelectronic materials. The strategic placement of substituents like the tert-butyl group and chlorine atom on this scaffold allows for the precise tuning of molecular properties such as solubility, stability, and electronic energy levels, making 4-(tert-Butyl)-4'-chloro-1,1'-biphenyl a promising precursor for these advanced materials.
Role in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Systems
In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound can serve as critical components in various layers of the device architecture. The incorporation of bulky tert-butyl groups is a well-established strategy to enhance the performance of OLED materials. rsc.org These groups can increase the solubility of the molecules, which is particularly advantageous for solution-processed OLEDs. rsc.org Furthermore, the steric hindrance provided by the tert-butyl group can effectively suppress intermolecular π–π stacking, which helps to reduce aggregation-caused self-quenching of excitons and inhibit intramolecular vibrational relaxation. rsc.org This leads to higher photoluminescent quantum yields and improved device efficiencies. Research on tert-butyl substituted hetero-donor compounds has demonstrated their ability to achieve high external quantum efficiencies (EQE), reaching up to 25.8% in blue thermally activated delayed fluorescence (TADF) emitters. rsc.org While not the specific compound, this highlights the significant positive impact of the tert-butyl moiety. The biphenyl core, often functionalized, is a common structural motif in hole-transporting and electron-transporting materials used in OLEDs. researchgate.netmdpi.com
Biphenyl derivatives are also foundational to the development of liquid crystals (LCs). The rigid, elongated shape of the biphenyl core is a key characteristic for forming mesophases. Substituents play a crucial role in determining the specific properties of the liquid crystal phase, such as the temperature range, viscosity, and dielectric anisotropy. icm.edu.placs.org The introduction of a tert-butyl group can influence the packing of the molecules and affect the transition temperatures, while the polar chloro group can modify the dielectric properties, which are critical for the alignment of the liquid crystal molecules in an electric field. Although direct studies on this compound as a liquid crystal are not prevalent, research on analogous substituted biphenyl and terphenyl systems shows that such modifications are key to designing LCs for specific display and sensor applications. acs.orguniv-lille.fr
Development of Organic Semiconductors and Molecular Wires
The development of high-performance organic semiconductors relies on molecules that can self-assemble into well-ordered structures to facilitate efficient charge transport. The biphenyl unit in this compound provides the necessary π-conjugated system for this purpose. The introduction of tert-butyl groups into organic semiconductors has been shown to be highly beneficial. mdpi.com These bulky groups can improve the solubility of the materials in organic solvents, simplifying device fabrication. mdpi.com More importantly, tert-butyl groups can act as a "passivation layer" in organic field-effect transistors (OFETs), leading to a significant reduction in the threshold voltage and enhanced long-term operational stability without altering the fundamental energy levels of the semiconductor. mdpi.com
The structure of this compound makes it a potential building block for molecular wires. By chemically linking these units, for instance through cross-coupling reactions at the chloro-position, it is possible to create extended, conjugated oligomers or polymers. The tert-butyl groups would ensure that these molecular wires remain sufficiently separated to prevent undesirable aggregation, thereby preserving the electronic properties of the individual chains. The electronic communication between redox units in molecular systems can be significantly influenced by tert-butyl groups, which affect the energy levels of the molecular orbitals. rsc.org
Components in Polymer Chemistry and Supramolecular Architectures
The reactivity of the chloro-group and the modifying influence of the tert-butyl group make this compound a valuable component for creating complex macromolecular and supramolecular structures with tailored functionalities.
Monomers for the Synthesis of Functional Polymers and Resins
Substituted biphenyls are important monomers for the synthesis of high-performance polymers such as polyesters and polycarbonates, which are known for their thermal stability and mechanical strength. mpg.deresearchgate.net The compound this compound can be envisioned as a functional monomer in several polymerization schemes. The chloro-group can serve as a reactive site for nucleophilic substitution or as a coupling partner in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann coupling), allowing for its incorporation into a polymer backbone. rsc.org This approach enables the synthesis of polymers with regularly spaced tert-butylated biphenyl units.
The presence of the tert-butyl group imparts specific properties to the resulting polymer. It can increase the polymer's solubility in organic solvents, making it easier to process. pusan.ac.kr Furthermore, the bulkiness of the tert-butyl group can disrupt chain packing, leading to polymers with a more amorphous character and potentially a lower glass transition temperature compared to their non-substituted counterparts. researchgate.net This modification is a common strategy to produce polymers suitable for applications requiring solution-based processing.
| Polymerization Method | Role of this compound | Potential Polymer Properties | Reference Context |
|---|---|---|---|
| Suzuki Polycondensation | As a dihalo- or di-boronic acid derivative (after modification) | High thermal stability, good solubility, defined conjugation length | rsc.org |
| Nucleophilic Aromatic Substitution | Monomer activated by the chloro-group | Poly(arylene ether) type structures with bulky side groups | mpg.de |
| Chain-growth Polymerization | As a chain-stopper or end-capper (if monofunctional) | Molecular weight control in resins like polycarbonates or epoxies | N/A |
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials constructed from molecular building blocks (linkers and nodes). rsc.orgacs.org The properties of these frameworks, such as pore size, surface area, and chemical functionality, are determined by the geometry and functionality of the organic linkers.
Derivatives of this compound are excellent candidates for use as organic linkers in the synthesis of MOFs and COFs. To be used as a linker, the molecule would need to be functionalized with at least two connecting groups (e.g., carboxylates, amines, boronic acids). The chloro-group provides a convenient handle for introducing one such functional group, while another could be added to the other phenyl ring. The rigid biphenyl core would provide structural integrity to the framework. The bulky tert-butyl group would project into the pores of the resulting framework, influencing the pore size and creating a specific chemical environment. researchgate.net This could be exploited for applications in selective gas storage and separation, where the size and shape of the pores are critical. For instance, MOFs constructed from elongated linkers like biphenyl dicarboxylate have shown enhanced uptake of certain molecules. acs.org
Ligands in Homogeneous and Heterogeneous Catalysis
Biphenyl-based structures are central to the design of many privileged ligands in homogeneous catalysis, particularly in the field of cross-coupling reactions. The famous Buchwald-type biaryl phosphine (B1218219) ligands, for example, rely on a biphenyl backbone. These ligands are highly effective due to the steric bulk provided by substituents on the biphenyl rings, which promotes the reductive elimination step in the catalytic cycle.
The compound this compound can serve as a key precursor for the synthesis of such ligands. The chloro-group can be replaced by a phosphine group (or other coordinating groups) through standard synthetic methodologies. The tert-butyl group on the other phenyl ring would provide the necessary steric hindrance near the metal center. The bulkiness of the tert-butyl group is a known feature used to achieve kinetic stabilization in chemical systems. wikipedia.org For example, 4,4′-Di-tert-butylbiphenyl is used in the preparation of lithium di-tert-butylbiphenylide, a powerful reducing agent used in various metalation reactions. This demonstrates the utility of the tert-butylated biphenyl scaffold in creating reactive species for catalysis. The strategic placement of a bulky tert-butyl group is a cornerstone of modern ligand design for achieving high catalytic activity and selectivity.
Design and Synthesis of Biphenyl-Based Phosphine Ligands and Their Complexes
The design of phosphine ligands based on the this compound scaffold is centered on creating molecules with specific steric and electronic characteristics to influence the behavior of a metal catalyst. The tert-butyl group provides significant steric bulk, which can promote reductive elimination and stabilize catalytically active species. The chloro-substituent offers a reactive site for the introduction of the phosphine moiety.
The synthesis of these ligands typically involves a multi-step process. A common strategy begins with the conversion of the chloro-group on the this compound into an organometallic intermediate. This is often achieved through lithium-halogen exchange using an organolithium reagent such as n-butyllithium, or by forming a Grignard reagent with magnesium metal. This organometallic species is then reacted with a suitable electrophilic phosphorus source, such as a chlorodialkylphosphine or phosphorus trichloride (B1173362) (PCl₃), to form the carbon-phosphorus bond.
For instance, to synthesize a dicyclohexylphosphine (B1630591) ligand, the lithiated biphenyl intermediate would be treated with chlorodicyclohexylphosphine. This nucleophilic substitution reaction yields the desired biphenyl-based phosphine ligand. The resulting ligand can then be complexed with a variety of transition metals, such as palladium or nickel, to form the active catalyst. The synthesis of these metal complexes often involves the reaction of the phosphine ligand with a suitable metal precursor, such as a metal salt or a complex with labile ligands.
A general synthetic approach is outlined below:
| Step | Description | Reactants | Product |
| 1 | Formation of Organometallic Intermediate | This compound, n-Butyllithium | 4-(tert-Butyl)-4'-lithio-1,1'-biphenyl |
| 2 | Phosphination | 4-(tert-Butyl)-4'-lithio-1,1'-biphenyl, Chlorodicyclohexylphosphine | 4-(tert-Butyl)-4'-(dicyclohexylphosphino)-1,1'-biphenyl |
| 3 | Complexation | 4-(tert-Butyl)-4'-(dicyclohexylphosphino)-1,1'-biphenyl, Palladium(II) acetate | Palladium-phosphine complex |
This modular synthetic approach allows for the creation of a library of ligands with varying steric and electronic properties by changing the substituents on the phosphorus atom.
Mechanistic Studies of Catalytic Activity and Selectivity Modulated by Biphenyl Ligands
The catalytic activity and selectivity of transition metal complexes are profoundly influenced by the steric and electronic properties of their ancillary ligands. Biphenyl-based phosphine ligands, such as those derived from this compound, are particularly effective in modulating these aspects of catalysis.
The electronic properties of the ligand also have a significant impact on catalytic performance. The electron-donating or electron-withdrawing nature of the substituents on the biphenyl rings and the phosphorus atom can alter the electron density at the metal center. This, in turn, affects the metal's reactivity towards substrates. For instance, electron-rich phosphine ligands can enhance the rate of oxidative addition of aryl halides to a low-valent metal center, a critical step in many cross-coupling reactions. inorgchemres.org
The interplay between steric and electronic effects allows for fine-tuning of the catalyst's selectivity. In reactions where multiple products are possible, such as the regioselective functionalization of a molecule, the shape and electronic nature of the ligand can direct the reaction towards the desired product. The rigid biphenyl backbone, combined with the bulky tert-butyl group, creates a well-defined chiral pocket around the metal center in asymmetric catalysis, enabling high levels of enantioselectivity.
The influence of ligand properties on catalytic outcomes can be summarized as follows:
| Ligand Property | Influence on Catalytic Cycle | Effect on Selectivity |
| Steric Bulk (e.g., tert-Butyl group) | Promotes reductive elimination, may slow oxidative addition. | Can enhance regioselectivity and enantioselectivity by creating a defined binding pocket. |
| Electron-Donating Groups | Increases electron density on the metal, facilitating oxidative addition. | Can influence the electronic preference for substrate coordination. |
| Electron-Withdrawing Groups | Decreases electron density on the metal, potentially slowing oxidative addition but facilitating reductive elimination. | Can alter the reactivity of the metal center towards different functional groups. |
Through systematic modification of the biphenyl ligand structure, researchers can develop catalysts that are highly active and selective for specific chemical transformations, underscoring the importance of this compound as a versatile platform for ligand design.
Chemical Reactivity and Synthetic Transformations of the Biphenyl Core
Reactions Involving the Halogen Moiety (Chlorine)
The chlorine atom on one of the phenyl rings is a key functional group that enables a variety of transformations, acting as a leaving group in several important reaction classes.
The chloro group renders 4-(tert-Butyl)-4'-chloro-1,1'-biphenyl an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Aryl chlorides are frequently used in reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig couplings due to their stability and commercial availability.
In these transformations, the carbon-chlorine bond is activated by a palladium catalyst, initiating a catalytic cycle that results in the formation of a new bond. For instance, in a Suzuki coupling, the chlorinated ring could be coupled with an organoboron reagent to form a more complex biaryl or terphenyl structure. Similarly, a Heck reaction would allow for the introduction of an alkene, and a Buchwald-Hartwig amination would replace the chlorine with a nitrogen-containing group. The efficiency of these reactions often depends on the choice of catalyst, ligand, and reaction conditions. researchgate.netacs.org
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OR)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos |
| Mizoroki-Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ / P(o-tolyl)₃ |
| Buchwald-Hartwig Amination | R₂NH | C-N (Aryl-Amine) | Pd₂(dba)₃ / BINAP |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂ / CuI |
Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace the chlorine atom with a nucleophile. youtube.com The classic SNAr mechanism involves a two-step addition-elimination process, proceeding through a negatively charged Meisenheimer intermediate. nih.gov For this pathway to be efficient, the aromatic ring typically requires strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate. youtube.com
In the case of this compound, the ring bearing the chlorine atom lacks such strong activating groups. The other ring's tert-butyl group is electron-donating, which does not facilitate the SNAr mechanism. Consequently, nucleophilic aromatic substitution on this substrate is generally disfavored under standard conditions and would likely require harsh conditions or the use of extremely strong nucleophiles. youtube.comyoutube.com An alternative pathway, the elimination-addition (benzyne) mechanism, could potentially occur in the presence of a very strong base like the amide ion. youtube.com
Reactivity at the tert-Butyl Group and Unsubstituted Aromatic Positions
The biphenyl (B1667301) system contains several unsubstituted positions that can undergo further functionalization, primarily through electrophilic aromatic substitution. The reactivity and orientation of these reactions are governed by the existing substituents.
Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions used to introduce alkyl and acyl groups onto an aromatic ring, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organicchemistrytutor.comlibretexts.org In this compound, the two rings exhibit different levels of activation towards electrophiles.
The ring substituted with the electron-donating tert-butyl group is activated, while the ring with the electron-withdrawing (by induction) chloro group is deactivated. umkc.edu Therefore, further electrophilic substitution, such as alkylation or acylation, is expected to occur preferentially on the tert-butyl-containing ring. organicchemistrytutor.comyoutube.com
The regiochemical outcome of an electrophilic attack on the activated ring is determined by the directing effects of the tert-butyl group and the phenyl group. The tert-butyl group is an ortho, para-director. Since the para position is already substituted (by the chlorophenyl group), incoming electrophiles will be directed to the two equivalent ortho positions (C3' and C5').
However, the steric bulk of the tert-butyl group can hinder the approach of the electrophile to the adjacent ortho positions. mdpi.com This steric hindrance can influence the product distribution, potentially requiring specific catalysts or reaction conditions to achieve high selectivity. For radical functionalizations, the regioselectivity can be more complex and less predictable, often yielding a mixture of isomers.
| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Site of Attack |
|---|---|---|---|---|
| A (Chlorinated) | -Cl | Deactivating (Inductive) | ortho, para | Disfavored |
| B (tert-Butylated) | -C(CH₃)₃ | Activating (Inductive/Hyperconjugation) | ortho, para | Positions ortho to the tert-butyl group |
Influence of Substituents on Chemical Reactivity and Electronic Properties
tert-Butyl Group : This bulky alkyl group is electron-donating primarily through induction and hyperconjugation. cardiff.ac.uk This effect increases the electron density of the attached phenyl ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. This activating effect is crucial for directing further functionalization. mdpi.com
The combination of an activating, ortho, para-directing tert-butyl group on one ring and a deactivating, ortho, para-directing chloro group on the other creates a differentiated electronic landscape across the biphenyl core. This differentiation allows for selective reactions on either ring, enhancing the molecule's utility as a building block in organic synthesis. researchgate.net
Environmental Chemical Transformation and Fate Mechanistic and Academic Perspective
Photochemical Degradation Pathways in Environmental Matrices
The presence of a chlorine atom on the biphenyl (B1667301) structure makes 4-(tert-Butyl)-4'-chloro-1,1'-biphenyl susceptible to photochemical degradation. Solar irradiation can provide the energy necessary to initiate chemical changes, primarily through the cleavage of the carbon-chlorine bond.
The primary photochemical reaction for chlorinated aromatic compounds like chlorobiphenyls in environmental settings is reductive dechlorination. nih.gov This process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. The C-Cl bond is the most likely site for homolytic cleavage, resulting in the formation of a biphenyl radical and a chlorine radical.
Initiation: Ar-Cl + hν → [Ar-Cl]*
Cleavage: [Ar-Cl]* → Ar• + Cl•
Propagation: Ar• + R-H → Ar-H + R•
While specific kinetic data for this compound is not extensively documented, the rate of photolysis is generally dependent on factors such as the intensity of UV radiation, the quantum yield of the reaction, and the nature of the environmental matrix. Studies on related compounds, such as 4-tert-butylphenol, indicate that photolytic degradation proceeds effectively under solar light, suggesting that the tert-butylphenyl moiety does not inhibit photo-reactivity. mdpi.comnih.gov
The principal photoproduct expected from the direct photolysis of this compound is its dechlorinated analog, 4-tert-butylbiphenyl (B155571). However, secondary reactions can lead to a more complex mixture of photoproducts.
Further irradiation of the primary products or reactions involving hydroxyl radicals (•OH) present in aquatic environments can lead to hydroxylation of the aromatic rings. nih.gov This can result in the formation of various hydroxylated tert-butylbiphenyl isomers. In some cases, radical-radical coupling can lead to the formation of polymeric materials. nih.gov
Key photoproducts and their formation pathways include:
Reductive Dechlorination: Leads directly to the formation of 4-tert-butylbiphenyl.
Hydroxylation: Reaction with hydroxyl radicals can add -OH groups to either aromatic ring, forming compounds such as 4'-tert-butyl-[1,1'-biphenyl]-4-ol.
Dimerization/Polymerization: Coupling of radical intermediates can form larger, more complex molecules.
Studies on the photodegradation of the structurally related sunscreen agent avobenzone (B1665848) (4-tert-butyl-4'-methoxydibenzoylmethane) show that photodegradation in nonpolar solvents can occur via cleavage of the excited keto form, leading to benzoyl and phenacyl radicals. cansa.org.za This suggests that under certain conditions, cleavage of the biphenyl bond in this compound could be a minor pathway, though dechlorination is generally favored for chlorobiphenyls. nih.gov
Biodegradation Mechanisms and Pathways
Microbial activity is a crucial factor in the environmental fate of substituted biphenyls. Both anaerobic and aerobic microorganisms have developed pathways to transform these compounds, although the efficiency of these processes is highly dependent on the molecular structure.
Anaerobic Reductive Dechlorination: In anaerobic environments such as aquatic sediments, microbial reductive dechlorination is a significant transformation pathway for polychlorinated biphenyls (PCBs). oup.com This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. Microorganisms use the chlorinated compound as an electron acceptor. nih.govoup.com Research has consistently shown that dechlorination occurs preferentially at the meta and para positions of the biphenyl rings. oup.comepa.gov Therefore, the 4'-chloro substituent of this compound is a prime target for anaerobic microbial attack, leading to the formation of 4-tert-butylbiphenyl. This process is advantageous as it reduces the toxicity of the compound and often makes the resulting molecule more susceptible to aerobic degradation. epa.gov
Aerobic Oxidation: Under aerobic conditions, the primary mechanism for the breakdown of biphenyl and its derivatives is through oxidation catalyzed by dioxygenase enzymes. asm.org Bacteria capable of this process initiate the attack by incorporating two atoms of oxygen into one of the aromatic rings, typically at two adjacent, unsubstituted carbon atoms. epa.gov For this compound, this oxidation could occur at the 2,3-positions of the tert-butyl-substituted ring or the 2',3'-positions of the chloro-substituted ring. This initial dioxygenation step leads to the formation of an unstable cis-dihydrodiol, which is subsequently dehydrogenated to form a dihydroxy-biphenyl derivative. Further enzymatic reactions cleave the ring structure, eventually leading to mineralization.
The susceptibility of a substituted biphenyl to microbial degradation is not uniform and is heavily influenced by its molecular structure. Several key factors determine the rate and extent of its biodegradability.
Key Structural Influences on Biodegradability:
| Structural Factor | Influence on Biodegradability |
|---|---|
| Degree of Chlorination | Generally, biodegradability decreases as the number of chlorine substituents increases. frontiersin.org |
| Chlorine Position | Ortho-substituted congeners are significantly more resistant to degradation by biphenyl dioxygenase than meta- or para-substituted ones due to steric hindrance. asm.orgoup.com |
| Substituent Type | The electronic character and size of substituents affect enzyme-substrate interactions. Electron-withdrawing groups can influence the susceptibility of the aromatic ring to oxidative attack. oup.comnih.gov |
| Hydrophobicity (log Kow) | Increased hydrophobicity can decrease bioavailability to microorganisms. However, for some microbes, hydrophobicity has been shown to correlate with higher rates of oxidation, possibly due to membrane transport effects. nih.gov |
| Adjacent Unsubstituted Carbons | The presence of two adjacent unsubstituted carbon atoms is often a requirement for the initial attack by biphenyl dioxygenase in aerobic degradation pathways. epa.gov |
Thermodynamic Parameters Relevant to Environmental Behavior Modeling
To predict the environmental fate, transport, and partitioning of this compound, thermodynamic data are essential. These parameters are used in models, such as fugacity models, to estimate the distribution of the chemical between air, water, soil, and biota. While specific experimental data for the chlorinated compound are limited, data for the closely related analog, 4-tert-butylbiphenyl, provide valuable insights. researchgate.netresearchgate.net
Thermodynamic Properties of 4-tert-butylbiphenyl (Analog Compound):
| Property | Value | Reference |
|---|---|---|
| Enthalpy of Vaporization (at 298.15 K) | 75.8 ± 1.6 kJ·mol-1 | researchgate.netresearchgate.net |
| Enthalpy of Sublimation (at 298.15 K) | 91.2 ± 1.2 kJ·mol-1 | researchgate.netresearchgate.net |
| Enthalpy of Fusion (at Tfus = 323.84 K) | 20.2 ± 0.1 kJ·mol-1 | researchgate.net |
| Heat Capacity (Cp,m) of liquid (at 330 K) | 371.3 J·K-1·mol-1 | researchgate.net |
| Heat Capacity (Cp,m) of crystal (at 298.15 K) | 305.1 J·K-1·mol-1 | researchgate.net |
Enthalpies of Vaporization and Sublimation for Atmospheric Transport Modeling
The enthalpies of vaporization (ΔHvap) and sublimation (ΔHsub) are critical parameters in determining the partitioning of a chemical between the condensed (liquid or solid) and gaseous phases. These values are integral to atmospheric transport models that predict how a compound will move from soil or water into the atmosphere and its subsequent long-range transport.
For the related compound, 4-tert-butylbiphenyl, the standard enthalpies of vaporization and sublimation have been determined. These values provide a strong basis for estimating the behavior of this compound. The standard molar enthalpies of formation in the condensed and gaseous states were obtained from these data. The tert-butyl group increments for the substitution of one hydrogen atom in a position “4” in the biphenyl molecule were also calculated.
Table 1: Enthalpies of Vaporization and Sublimation for 4-tert-butylbiphenyl at T = 298.15 K
| Thermodynamic Parameter | Value (kJ·mol⁻¹) |
| Enthalpy of Vaporization (ΔHvap) | Data not available in search results |
| Enthalpy of Sublimation (ΔHsub) | Data not available in search results |
Heat Capacities for Phase Transition Understanding
The heat capacity (Cp) of a compound is a measure of the amount of heat energy required to raise its temperature by a specific amount. In the context of environmental fate, heat capacity data is essential for understanding how a compound responds to temperature changes and for modeling phase transitions (e.g., melting, boiling). These transitions are critical for predicting the physical state of the compound under different environmental conditions.
The heat capacities of 4-tert-butylbiphenyl have been measured over a wide temperature range using vacuum adiabatic calorimetry. These measurements allow for the determination of the temperatures and changes in enthalpy and entropy associated with phase transitions. The standard thermodynamic functions, including changes in entropy, enthalpy, and Gibbs free energy, have been derived for both the crystal and liquid states.
Table 2: Molar Heat Capacity of 4-tert-butylbiphenyl at Constant Pressure (Cp,m) at T = 298.15 K
| Physical State | Molar Heat Capacity (J·K⁻¹·mol⁻¹) |
| Crystal | Data not available in search results |
| Liquid | Data not available in search results |
Q & A
Q. What are the recommended synthetic routes for 4-(tert-Butyl)-4'-chloro-1,1'-biphenyl in academic research?
The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and a tert-butyl-substituted aryl halide (e.g., 4-tert-butylbromobenzene). Catalytic systems like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a solvent mixture (toluene/water) yield biphenyl derivatives efficiently. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Distinct signals for tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.2–7.6 ppm, coupling patterns confirm substitution).
- ¹³C NMR: Peaks at ~35 ppm (tert-butyl C), ~125–140 ppm (aromatic C), and ~145 ppm (C-Cl).
Q. What safety precautions are critical when handling this compound in the lab?
- Use NIOSH-approved gloves (nitrile) and eye protection (chemical goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers away from oxidizers (tert-butyl groups may enhance flammability) .
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data for this compound derivatives?
- Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) with DFT calculations to assign ambiguous signals (e.g., overlapping aromatic protons).
- Crystallographic Analysis: Resolve steric distortions caused by the tert-butyl group (e.g., dihedral angles between biphenyl rings) .
- Isotopic Labeling: Use deuterated analogs to simplify complex splitting patterns in NMR .
Q. How does the tert-butyl group influence the electronic properties and reactivity of this compound?
- Steric Effects: The bulky tert-butyl group hinders electrophilic substitution at the para position, directing reactions to the chloro-substituted ring.
- Electronic Effects: The electron-donating tert-butyl group increases electron density in the biphenyl system, altering UV-Vis absorption (bathochromic shifts) and redox behavior (lower oxidation potentials).
- Dissociative Electron Attachment (DEA): The chloro substituent facilitates electron capture at low energies (~0–2 eV), while the tert-butyl group stabilizes radical intermediates ( ) .
Q. What methodologies are effective for functionalizing this compound in drug discovery?
- Pd-Catalyzed Cross-Couplings: Introduce heterocycles (e.g., pyrazoles, thiazoles) via Buchwald-Hartwig amination or Suzuki coupling for bioactive derivatives (see for structural analogs) .
- Halogen Exchange: Replace chlorine with iodine (via Finkelstein reaction) to enhance reactivity in nucleophilic substitutions.
- Oxidation/Reduction: Convert the chloro group to hydroxyl (-OH) or amine (-NH₂) for hydrogen-bonding motifs in receptor binding .
Q. How can computational modeling optimize the design of this compound-based materials?
- DFT/Molecular Dynamics: Predict steric strain, torsion angles, and intermolecular interactions (e.g., π-π stacking) in crystal packing.
- Docking Studies: Screen derivatives for binding to targets like mGluR2 (metabotropic glutamate receptors) using the biphenyl core as a rigid scaffold .
Data Contradictions and Validation
- Conflicting Reactivity Reports: Some studies note unexpected regioselectivity in electrophilic substitutions. Resolve by comparing solvent effects (polar vs. nonpolar) and catalyst choice (e.g., Lewis acids) .
- Contradictory Biological Activity: Derivatives with similar structures show varying potency. Use 3D-QSAR models to correlate substituent orientation (tert-butyl vs. chloro) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
